molecular formula C20H12Cl4N2O2 B11946088 N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide CAS No. 83390-13-0

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide

Katalognummer: B11946088
CAS-Nummer: 83390-13-0
Molekulargewicht: 454.1 g/mol
InChI-Schlüssel: ATDLRIIHZLZYDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is a chemical compound with the molecular formula C20H12Cl4N2O2 It is known for its unique structure, which includes two 2,5-dichlorophenyl groups attached to a terephthalamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2,5-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

Wissenschaftliche Forschungsanwendungen

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the presence of the dichlorophenyl groups, which enhance binding affinity through hydrophobic interactions and potential hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is unique due to the presence of the dichlorophenyl groups, which impart distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it particularly valuable in applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

83390-13-0

Molekularformel

C20H12Cl4N2O2

Molekulargewicht

454.1 g/mol

IUPAC-Name

1-N,4-N-bis(2,5-dichlorophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H12Cl4N2O2/c21-13-5-7-15(23)17(9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-10-14(22)6-8-16(18)24/h1-10H,(H,25,27)(H,26,28)

InChI-Schlüssel

ATDLRIIHZLZYDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.